Cevipabulin fumarate

Vue d'ensemble

Description

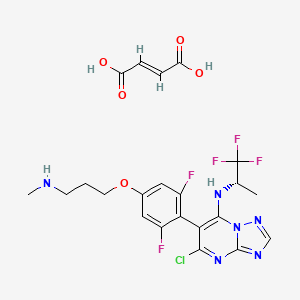

Le fumarate de TTI-237, également connu sous le nom de fumarate de cevipabulin, est un composé actif sur les microtubules possédant des propriétés antitumorales significatives. Il s'agit d'un composé efficace par voie orale qui inhibe la liaison de certaines molécules à la tubuline, une protéine essentielle à la division cellulaire. Ce composé a montré des résultats prometteurs dans des études précliniques et est étudié pour son utilisation potentielle dans le traitement du cancer .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le fumarate de TTI-237 est synthétisé par une série de réactions chimiques impliquant divers réactifs et conditions. La synthèse commence par la préparation de la structure de base, qui est un dérivé de triazolo[1,5-a]pyrimidine. Cette structure de base est ensuite modifiée par l'introduction de différents groupes fonctionnels afin d'améliorer son activité et sa solubilité. L'étape finale implique la formation du sel de fumarate pour améliorer la stabilité et la biodisponibilité du composé .

Méthodes de production industrielle

La production industrielle du fumarate de TTI-237 implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement élevé et une pureté optimale. Le processus comprend plusieurs étapes de purification, telles que la cristallisation et la chromatographie, pour éliminer les impuretés et obtenir le produit final. Le composé est ensuite formulé en une forme galénique appropriée pour l'administration orale .

Analyse Des Réactions Chimiques

Types de réactions

Le fumarate de TTI-237 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents dérivés ayant une activité biologique modifiée.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels du composé, modifiant potentiellement ses propriétés pharmacologiques.

Substitution : Les réactions de substitution impliquent le remplacement d'un groupe fonctionnel par un autre, ce qui peut améliorer l'activité ou la solubilité du composé

Réactifs et conditions courants

Les réactifs courants utilisés dans la synthèse et la modification du fumarate de TTI-237 comprennent :

Agents oxydants : Comme le peroxyde d'hydrogène et le permanganate de potassium.

Agents réducteurs : Comme le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Réactifs de substitution : Comme les halogénoalcanes et les chlorures d'acyle

Principaux produits formés

Les principaux produits formés à partir des réactions chimiques du fumarate de TTI-237 comprennent divers dérivés ayant des groupes fonctionnels différents. Ces dérivés peuvent avoir une activité biologique modifiée et sont utilisés pour étudier la relation structure-activité du composé .

Applications De Recherche Scientifique

Le fumarate de TTI-237 a un large éventail d'applications en recherche scientifique, notamment :

Chimie : Il est utilisé comme composé modèle pour étudier la synthèse et la modification d'agents actifs sur les microtubules.

Biologie : Le composé est utilisé pour étudier le rôle des microtubules dans la division cellulaire et d'autres processus cellulaires.

Médecine : Le fumarate de TTI-237 est étudié pour son utilisation potentielle dans le traitement du cancer, en particulier pour cibler les cellules tumorales résistantes aux autres agents chimiothérapeutiques.

Industrie : Le composé est utilisé dans le développement de nouveaux médicaments antitumoraux et comme étalon de référence dans le contrôle qualité .

Mécanisme d'action

Le fumarate de TTI-237 exerce ses effets en se liant à la tubuline, une protéine essentielle à la formation des microtubules. Les microtubules sont impliqués dans divers processus cellulaires, notamment la division cellulaire. En se liant à la tubuline, le fumarate de TTI-237 perturbe la formation des microtubules, ce qui conduit à l'arrêt du cycle cellulaire et à l'apoptose (mort cellulaire programmée) dans les cellules tumorales. Le composé s'est révélé inhiber la liaison de certaines molécules à la tubuline, ce qui amplifie encore son activité antitumorale .

Mécanisme D'action

TTI-237 fumarate exerts its effects by binding to tubulin, a protein that is essential for the formation of microtubules. Microtubules are involved in various cellular processes, including cell division. By binding to tubulin, TTI-237 fumarate disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis (programmed cell death) in tumor cells. The compound has been shown to inhibit the binding of certain molecules to tubulin, which further enhances its antitumor activity .

Comparaison Avec Des Composés Similaires

Le fumarate de TTI-237 est unique dans sa structure et son mécanisme d'action par rapport à d'autres composés actifs sur les microtubules. Les composés similaires comprennent :

Paclitaxel : Un agent stabilisant les microtubules bien connu utilisé dans le traitement du cancer. Contrairement au fumarate de TTI-237, le paclitaxel se lie à un site différent sur la tubuline.

Vincristine : Un autre composé actif sur les microtubules qui se lie à un site différent sur la tubuline et a un mécanisme d'action différent.

Docétaxel : Comme le paclitaxel, il stabilise les microtubules mais possède des propriétés pharmacocinétiques différentes

Le fumarate de TTI-237 se démarque par son site de liaison unique sur la tubuline et sa capacité à surmonter les mécanismes de résistance qui affectent d'autres agents actifs sur les microtubules .

Propriétés

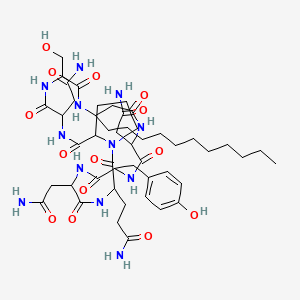

IUPAC Name |

(E)-but-2-enedioic acid;5-chloro-6-[2,6-difluoro-4-[3-(methylamino)propoxy]phenyl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClF5N6O.C4H4O4/c1-9(18(22,23)24)28-16-14(15(19)29-17-26-8-27-30(16)17)13-11(20)6-10(7-12(13)21)31-5-3-4-25-2;5-3(6)1-2-4(7)8/h6-9,25,28H,3-5H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXZQBYIZLWUKK-AFIAKLHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClF5N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849550-67-0 | |

| Record name | Cevipabulin fumarate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849550670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEVIPABULIN FUMARATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FDJ70N1KZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

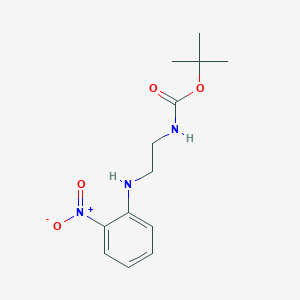

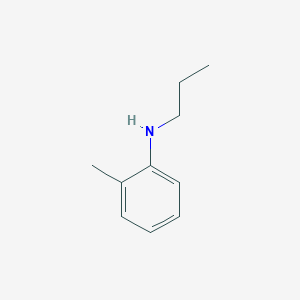

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

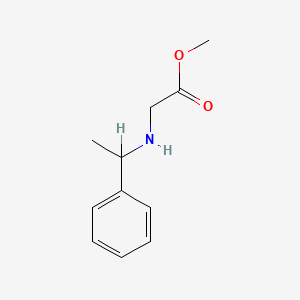

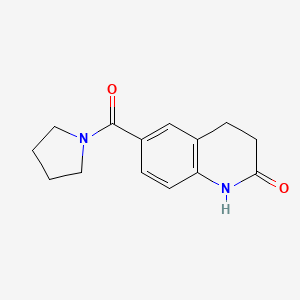

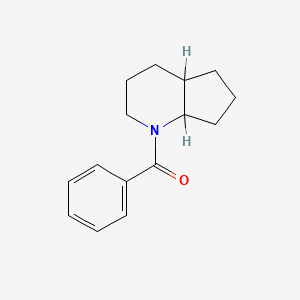

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6E)-6-[5-(3-nitrophenyl)-3H-1,3,4-oxadiazol-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B1660793.png)

![(2S)-1-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B1660794.png)

![7-Methoxyimidazo[1,2-A]pyridine-8-carboxylic acid](/img/structure/B1660795.png)

![2-Furancarboxylic acid, 5,5'-[methylenebis(oxymethylene)]bis-](/img/structure/B1660802.png)

![6-(4-methylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B1660804.png)